molecular formula C20H21BrNP B3058545 Phosphonium, (2-aminoethyl)triphenyl-, bromide CAS No. 89996-00-9

Phosphonium, (2-aminoethyl)triphenyl-, bromide

Cat. No. B3058545
CAS RN: 89996-00-9
M. Wt: 386.3 g/mol
InChI Key: IEDLFWPVJJOQLZ-UHFFFAOYSA-M
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Description

Phosphonium, (2-aminoethyl)triphenyl-, bromide is a chemical compound with the molecular formula C20H21BrNP . It is also known by its IUPAC name, 2-aminoethyl(triphenyl)phosphanium bromide . The compound appears as a white to yellow solid .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, phosphonium-based ionic liquids, which this compound is a part of, have been noted for their relatively low cost of synthesis . The rate of phosphonium salt formation is faster than those of nitrogen-based salts, implying higher productivity and lower cost in industrial manufacturing .


Chemical Reactions Analysis

Phosphonium-based ionic liquids, including this compound, have unique applications in electrochemical systems . They are known for their wide electrochemical window and are considered attractive candidates for lithium-battery electrolytes . They can support the electrochemical generation of a stable superoxide ion .

Scientific Research Applications

Future Directions

Phosphonium-based ionic liquids have been gaining attention due to their potential applications in academic and industrial processes . Their good thermal stability makes them beneficial for high-temperature operation . There is a growing interest in their use in various fields, including electrochemical devices and separation processes .

properties

IUPAC Name

2-aminoethyl(triphenyl)phosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NP.BrH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17,21H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDLFWPVJJOQLZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCN)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrNP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30597918
Record name (2-Aminoethyl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphonium, (2-aminoethyl)triphenyl-, bromide

CAS RN

89996-00-9
Record name (2-Aminoethyl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Aminoethyl)triphenylphosphonium bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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